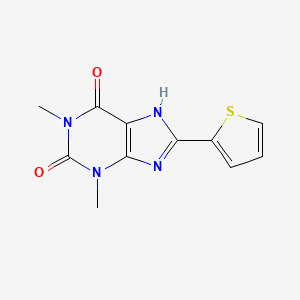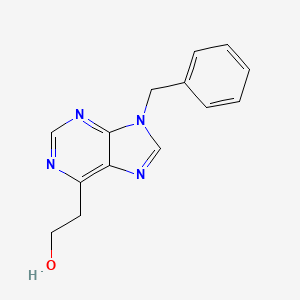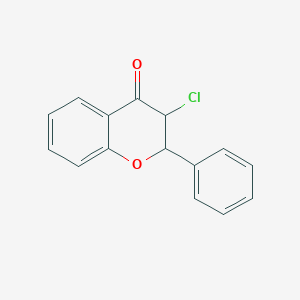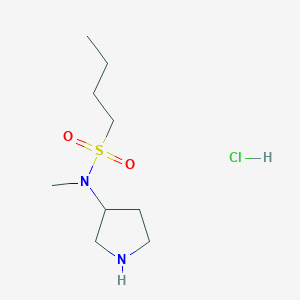
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol is a chemical compound with the molecular formula C11H14ClNO2Si and a molecular weight of 255.78 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a cross-coupling reaction between a boronic acid and a halide catalyzed by palladium . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can be compared with other similar compounds such as:
- 2-Chloro-6-(hydroxymethyl)-4-((trimethylsilyl)ethynyl)pyridin-3-ol
- 3-((trimethylsilyl)ethynyl)pyridine
- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The presence of the methoxy group in this compound, for example, can influence its electronic properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C11H14ClNO2Si |
|---|---|
Poids moléculaire |
255.77 g/mol |
Nom IUPAC |
2-chloro-6-methoxy-4-(2-trimethylsilylethynyl)pyridin-3-ol |
InChI |
InChI=1S/C11H14ClNO2Si/c1-15-9-7-8(5-6-16(2,3)4)10(14)11(12)13-9/h7,14H,1-4H3 |
Clé InChI |
UVJDGLRCSIFECD-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C(=C1)C#C[Si](C)(C)C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)






![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)
